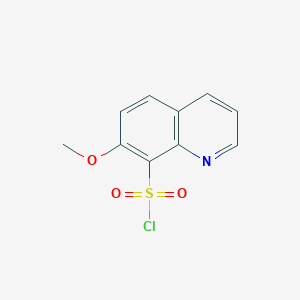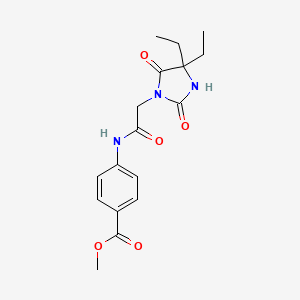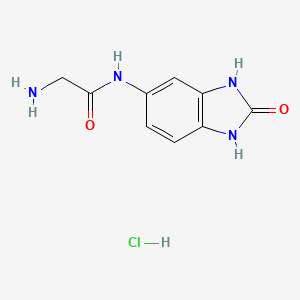![molecular formula C20H15N3O3 B2475911 N-(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)glycine CAS No. 701223-63-4](/img/structure/B2475911.png)
N-(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)glycine” is an organic compound that belongs to the class of compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions . The molecular formula of this compound is C20H15N3O3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furo[2,3-D]pyrimidin-4-yl group attached to a glycine molecule . The average mass of the molecule is 345.351 Da and the monoisotopic mass is 345.111328 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully available. The molecular formula is C20H15N3O3 . The average mass is 345.3514 and the monoisotopic mass is 345.111341361 .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in the synthesis of various fused pyrimidines with potential antimicrobial activity. One study details the synthesis of different furo[2,3-d]pyrimidine derivatives with varying structures and tests their antimicrobial efficacy (Bhuiyan et al., 2005).
- Another research avenue involves the synthesis of N-substituted amino acids with complex pyrimidine structures. These compounds, including variants of N-(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)glycine, have been shown to possess anti-inflammatory properties (Bruno et al., 1999).
Interaction with Biological Systems
- Research has also explored the interaction of similar pyrimidine compounds with various metal ions, which is crucial for understanding their potential biological applications. Studies have investigated how these compounds interact with ions like Zn(II) and Cd(II) (Arranz-Mascarós et al., 2000).
Potential Therapeutic Applications
- Peptide Nucleic Acids (PNAs), which include pyrimidine analogs similar to this compound, have shown promise in gene therapy applications. These PNAs have been studied for their ability to modify gene expression, potentially leading to novel treatments for various diseases (Montazersaheb et al., 2018).
Chemical Reactions and Novel Compounds Synthesis
- The compound has been a part of studies exploring novel syntheses of various pyrimidine derivatives, contributing to the development of new compounds with potential biological activities (Soleimany et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the Tyrosine-protein kinase Lck . This enzyme plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor signaling complex.
Biochemical Pathways
The compound’s interaction with Tyrosine-protein kinase Lck suggests it may affect pathways related to T-cell development and activation . .
Result of Action
Given its target, it is plausible that it could influence t-cell development and function, potentially impacting immune responses .
properties
IUPAC Name |
2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-15(25)11-21-19-17-16(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)26-20(17)23-12-22-19/h1-10,12H,11H2,(H,24,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTCEUDVOCLEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCC(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-dimethyl-2-oxo-N-(3-phenylmethoxypyridin-2-yl)bicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B2475828.png)



![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2475836.png)

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2475844.png)
![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)

![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea](/img/structure/B2475847.png)
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)
